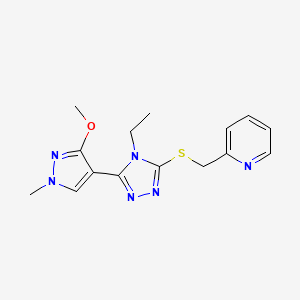
2-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a useful research compound. Its molecular formula is C15H18N6OS and its molecular weight is 330.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a complex organic molecule that incorporates multiple pharmacologically relevant moieties, including a pyridine ring and a triazole scaffold. This compound has garnered attention for its potential biological activities, particularly in antifungal and antibacterial applications.
Chemical Structure and Properties
The molecular formula for this compound is C17H19N5O2S, with a molecular weight of approximately 357.43 g/mol. The structure features a thioether linkage to the pyridine ring, which may enhance its biological activity by influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O2S |
| Molecular Weight | 357.43 g/mol |
| Purity | ≥ 95% |
Antifungal Activity
Research indicates that derivatives of the 1,2,4-triazole scaffold are significant in the development of antifungal agents. The triazole core is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. A review highlighted that compounds with this scaffold demonstrate a broad spectrum of antifungal activity against various pathogens, including Candida and Aspergillus species .
In vitro studies have classified antifungal activity based on minimum inhibitory concentration (MIC) values, with compounds exhibiting excellent activity at concentrations as low as 0.06−2μg/mL .
Antibacterial Activity
The antibacterial potential of triazole-containing compounds has also been investigated. Studies have shown that certain derivatives exhibit significant antibacterial properties against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Triazole Ring : Essential for antifungal and antibacterial activity.
- Thioether Linkage : May enhance lipophilicity and permeability across biological membranes.
- Pyridine Moiety : Known to participate in hydrogen bonding interactions with biological targets.
Case Study 1: Antifungal Evaluation
In a study evaluating various triazole derivatives, the compound exhibited promising antifungal activity against Candida albicans with an MIC of 8μg/mL. This was comparable to established antifungal agents like fluconazole .
Case Study 2: Antibacterial Assessment
Another investigation assessed the antibacterial efficacy of triazole derivatives against E. coli. The compound demonstrated an MIC value of 16μg/mL, indicating moderate antibacterial properties that warrant further exploration .
Eigenschaften
IUPAC Name |
2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6OS/c1-4-21-13(12-9-20(2)19-14(12)22-3)17-18-15(21)23-10-11-7-5-6-8-16-11/h5-9H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBFUCCUIUQCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=N2)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














